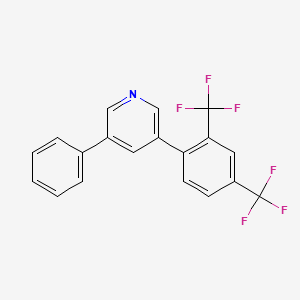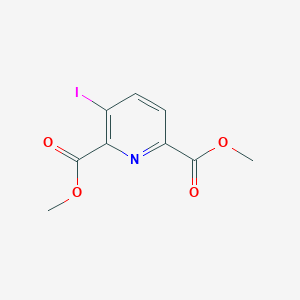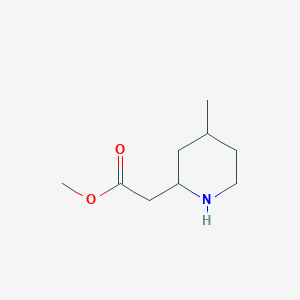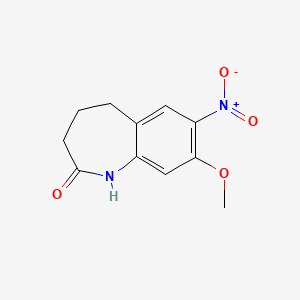
8-methoxy-7-nitro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-7-nitro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one: is a chemical compound with the molecular formula C11H12N2O4 and a molecular weight of 236.22 g/mol . This compound is part of the benzazepine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-7-nitro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one typically involves multiple steps, starting from commercially available precursors. One common route includes the nitration of a methoxy-substituted benzazepine derivative, followed by cyclization and reduction steps . The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently .
Chemical Reactions Analysis
Types of Reactions: 8-methoxy-7-nitro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert nitro groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the benzene ring or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzazepine core .
Scientific Research Applications
Chemistry: In chemistry, 8-methoxy-7-nitro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features make it a candidate for drug discovery and development .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, analgesic, or neuroprotective effects .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 8-methoxy-7-nitro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s binding affinity and selectivity . The benzazepine core provides a scaffold that can interact with various biological pathways, potentially modulating their activity .
Comparison with Similar Compounds
- 8-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one
- 6,7,8,9-tetrahydro-2-methoxy-3-nitrobenzocyclohepten-5-one
- 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one
Uniqueness: 8-methoxy-7-nitro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12N2O4 |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
8-methoxy-7-nitro-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C11H12N2O4/c1-17-10-6-8-7(5-9(10)13(15)16)3-2-4-11(14)12-8/h5-6H,2-4H2,1H3,(H,12,14) |
InChI Key |
INTMUTAYXHPHNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CCCC(=O)NC2=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


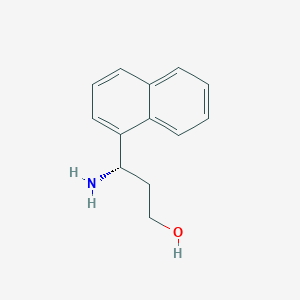
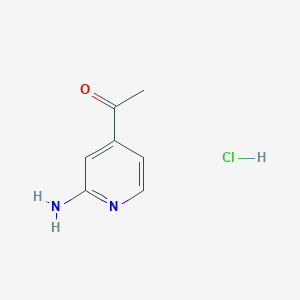
![2-amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]propanamide](/img/structure/B15243033.png)

![6-Methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15243039.png)
![tert-Butyl 8'-bromo-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B15243051.png)
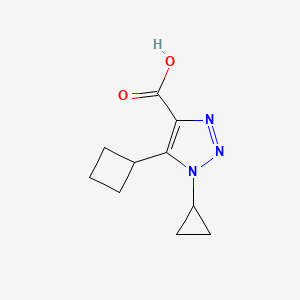

![1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15243072.png)

![1-[(1-Ethyl-1H-imidazol-2-YL)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15243082.png)
